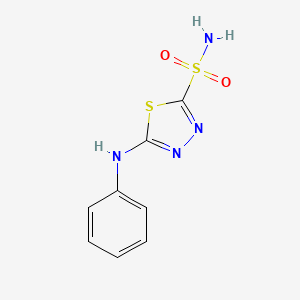

5-Anilino-1,3,4-thiadiazole-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-anilino-1,3,4-thiadiazole-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S2/c9-16(13,14)8-12-11-7(15-8)10-6-4-2-1-3-5-6/h1-5H,(H,10,11)(H2,9,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUXEGXTPKKYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(S2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70791493 | |

| Record name | 5-Anilino-1,3,4-thiadiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70791493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67341-56-4 | |

| Record name | 5-Anilino-1,3,4-thiadiazole-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70791493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for the 5-Amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) Core

The synthesis of the foundational precursor, 5-amino-1,3,4-thiadiazole-2-sulfonamide, is a critical first step. Various methods have been established, with the most common routes employing readily available starting materials.

Synthetic Routes Utilizing Acetazolamide (B1664987) as a Precursor

A prevalent and economically viable method for the preparation of 5-amino-1,3,4-thiadiazole-2-sulfonamide involves the deacetylation of acetazolamide. Acetazolamide, a widely available carbonic anhydrase inhibitor, can be hydrolyzed under acidic conditions to yield the desired amino-substituted core. A typical procedure involves refluxing acetazolamide with concentrated hydrochloric acid in an ethanol (B145695) suspension. mdpi.com Following the reaction, the solvent is evaporated, and the product is isolated by neutralization with a base such as sodium bicarbonate. mdpi.com This straightforward hydrolysis effectively removes the acetyl group from the 5-amino position, providing the key intermediate in high yield.

Alternative Chemical Synthesis Strategies

Beyond the hydrolysis of acetazolamide, alternative strategies for the synthesis of the 5-amino-1,3,4-thiadiazole-2-sulfonamide core have been explored. One such method involves the intramolecular cyclocondensation of thiosemicarbazide (B42300) derivatives. For instance, the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like polyphosphate ester (PPE) can lead to the formation of the 2-amino-1,3,4-thiadiazole (B1665364) ring. researchgate.net Further functionalization would be required to introduce the sulfonamide group at the 2-position. Another approach starts with 2,5-dimercapto-1,3,4-thiadiazole, which can be chemically modified to introduce the amino and sulfonamide functionalities. nih.gov These alternative routes offer flexibility in accessing diverse derivatives, although they may involve more steps compared to the acetazolamide-based synthesis.

Derivatization Strategies at the 5-Position, including Anilino Substitution

The 5-amino group of the 1,3,4-thiadiazole-2-sulfonamide (B11770387) core serves as a versatile handle for a wide array of chemical modifications, including the introduction of an anilino moiety.

A primary strategy for derivatization at the 5-position is the formation of Schiff bases through condensation with various aldehydes. This reaction typically involves refluxing the 5-amino-1,3,4-thiadiazole-2-sulfonamide with an appropriate aromatic aldehyde in a suitable solvent, often with an acid catalyst. sphinxsai.com This leads to the formation of an imine linkage (C=N) at the 5-position.

The direct synthesis of 5-anilino-1,3,4-thiadiazole-2-sulfonamide can be conceptually approached through modern cross-coupling reactions. Methodologies such as the Buchwald-Hartwig amination and the Ullmann condensation are powerful tools for the formation of carbon-nitrogen bonds between an aryl halide and an amine. mdpi.comnih.gov In this context, the reaction of 5-amino-1,3,4-thiadiazole-2-sulfonamide with an appropriate aryl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium or copper catalyst, respectively, could yield the target anilino-substituted compound. While specific literature for the direct anilino substitution on this exact core is sparse, the successful synthesis of a range of 5-arylimino-1,3,4-thiadiazole derivatives via the reaction of N-arylcyanothioformamides with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides provides a strong precedent and a viable synthetic pathway. mdpi.com

Synthesis of Novel Heterocyclic Conjugates and Hybrid Molecules

The 5-amino group also provides a nucleation point for the construction of more complex heterocyclic conjugates and hybrid molecules. By reacting 5-amino-1,3,4-thiadiazole-2-sulfonamide with reactive intermediates bearing other heterocyclic motifs, novel molecular architectures with potentially enhanced properties can be assembled.

For example, novel inhibitors have been synthesized through the reaction of 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride with 5-amino-1,3,4-thiadiazole-2-sulfonamide. tandfonline.comresearchgate.net This results in the formation of an amide linkage between the pyrazole (B372694) and thiadiazole rings. Similarly, acridine-containing hybrid molecules have been prepared by reacting amino-acridine intermediates with sulfonyl chlorides derived from the thiadiazole core. nih.gov These strategies of molecular hybridization aim to combine the structural features of different pharmacophores into a single entity.

Preparation and Characterization of Metal Complexes of this compound and its Derivatives

The 1,3,4-thiadiazole (B1197879) nucleus, with its nitrogen and sulfur heteroatoms, and the sulfonamide group are excellent chelating agents for metal ions. The coordination chemistry of 5-substituted-1,3,4-thiadiazole-2-sulfonamides has been a subject of considerable study.

Metal complexes of derivatives such as 5-benzoylamino- and 5-(3-nitrobenzoylamino)-1,3,4-thiadiazole-2-sulfonamide with a variety of transition metals including V(IV), Cr(III), Fe(III), Co(II), Ni(II), Cu(II), and Ag(I) have been synthesized and characterized. nih.gov The synthesis of these complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes often exhibit different coordination geometries depending on the metal ion and the stoichiometry of the reaction. For instance, octahedral and tetrahedral geometries have been proposed for various complexes. nih.gov The ligand can coordinate to the metal center through the sulfonamide oxygen and a nitrogen atom of the thiadiazole ring.

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation

A suite of advanced analytical and spectroscopic techniques is indispensable for the unambiguous structural elucidation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for confirming the molecular structure. In the 1H NMR spectra of these compounds, characteristic signals for the aromatic protons of the anilino group and the protons of the thiadiazole ring (if any) are observed. nih.govjmchemsci.com The NH proton of the anilino group and the sulfonamide protons also give distinct signals, which can be confirmed by D₂O exchange. jmchemsci.com 2D NMR techniques such as COSY, HSQC, and HMBC are crucial for assigning proton and carbon signals, especially in complex hybrid molecules. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups, the S=O stretching of the sulfonamide group, and the C=N stretching of the thiadiazole ring are typically observed. nih.govjmchemsci.com In metal complexes, shifts in the vibrational frequencies of the coordinating groups can provide evidence of complex formation. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their chemical formula. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive proof of molecular structure, including stereochemistry and the precise arrangement of atoms in the crystal lattice. mdpi.comnih.gov X-ray crystallographic studies have been instrumental in confirming the binding modes of 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives to biological targets and in elucidating the geometry of their metal complexes. nih.gov For instance, the crystal structure of 5-arylimino-1,3,4-thiadiazole derivatives has been reported, providing conclusive evidence for their regio- and diastereoselective synthesis. mdpi.com

Table of Research Findings:

| Technique | Key Findings for this compound and its Derivatives | References |

| 1H & 13C NMR | Elucidation of proton and carbon environments, confirmation of substituent incorporation, and differentiation between isomers. | mdpi.comnih.govjmchemsci.com |

| IR Spectroscopy | Identification of characteristic functional groups such as N-H, S=O, and C=N, and monitoring of coordination in metal complexes. | nih.govnih.govjmchemsci.com |

| Mass Spectrometry | Accurate determination of molecular weight and confirmation of elemental composition. | nih.gov |

| X-ray Crystallography | Unambiguous determination of molecular structure, stereochemistry, and elucidation of intermolecular interactions and coordination geometries in metal complexes. | mdpi.comnih.gov |

Structure Activity Relationship Sar and Ligand Design Studies

Influence of Substitutions on the 1,3,4-Thiadiazole (B1197879) Ring System on Biological Activity

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, valued for its metabolic stability and its ability to engage in various biological interactions. mdpi.comjapsonline.com The biological activity of its derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov The sulfur atom within the ring is known to enhance liposolubility, a key property for drug absorption and distribution. mdpi.com

Research has shown that modifying the groups attached to the carbon and nitrogen atoms of the thiadiazole ring can drastically alter the compound's pharmacological profile. For instance, the introduction of different moieties can modulate activities such as antimicrobial, anticancer, and enzyme inhibition. japsonline.comnih.gov

Several studies have highlighted specific structure-activity relationships:

Antimicrobial Activity: The antimicrobial effect of substituted 1,3,4-thiadiazoles is directly influenced by the substituent at the thiadiazole nucleus. nih.gov Studies on a series of 2,5-disubstituted 1,3,4-thiadiazoles revealed that incorporating a thiol group at one position and an amino-triazole-thione moiety at another resulted in significant antibacterial and antifungal activities. mdpi.com

Anticancer Activity: For anticancer applications, substitutions on the phenyl ring attached at the 5-position are critical. It has been reported that adding an electron-withdrawing group, such as a chlorine atom, to the 5-phenyl ring can boost the cytotoxic activity of thiadiazole derivatives. mdpi.com

Diuretic Activity: In the context of diuretic agents, substitutions at the 5-position have shown varied effects. One study found that compounds with a methyl group at the 5th position displayed higher diuretic activity compared to those with an amino group at the same position. mdpi.com Conversely, another study on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives identified that compounds containing certain amine groups were highly potent diuretics. mdpi.comresearchgate.net

Antioxidant Activity: The presence of a thiol (SH) group at the 2-position of the 1,3,4-thiadiazole ring has been reported as important for antioxidant effects. researchgate.net

Table 1: Effect of Substitutions on the 1,3,4-Thiadiazole Scaffold

| Substituent Position | Substituent/Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| C5-Phenyl Ring | Electron-withdrawing chlorine atom | Enhanced cytotoxic (anticancer) activity | mdpi.com |

| C5 | Methyl group | High diuretic activity | mdpi.com |

| C5 | Specific amine groups | Potent diuretic activity | mdpi.com |

| C2 | Thiol (SH) group | Important for antioxidant activity | researchgate.net |

| C2 and C5 | Combination of thiol and aminotriazole-thione moieties | Significant antimicrobial activity | mdpi.com |

Importance of the Sulfonamide Moiety in Biological Interactions

The sulfonamide (-SO₂NH₂) group is a critical pharmacophore responsible for many of the biological activities observed in this class of compounds, particularly their role as carbonic anhydrase (CA) inhibitors. nih.govresearchgate.net Carbonic anhydrases are a family of metalloenzymes that require a zinc ion for their catalytic activity. The sulfonamide moiety of inhibitors like 5-anilino-1,3,4-thiadiazole-2-sulfonamide binds to this zinc ion in the enzyme's active site, displacing a water molecule and blocking the enzyme's function.

This interaction is a hallmark of many clinically used drugs, including the diuretic acetazolamide (B1664987), which also features a 1,3,4-thiadiazole-2-sulfonamide (B11770387) core. researchgate.net The nitrogen atom of the sulfonamide coordinates to the zinc ion, while the sulfonyl oxygens can form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex. researchgate.net

Studies on pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) demonstrated that these derivatives are potent inhibitors of human carbonic anhydrase isoenzymes (hCA-I and hCA-II), with some new derivatives showing preferential and more potent inhibition of hCA-II compared to the parent compound. nih.gov This highlights that while the sulfonamide group is the primary anchor, modifications elsewhere in the molecule can fine-tune the binding affinity and selectivity for different enzyme isoforms.

Rational Design Principles for this compound Analogs

The rational design of new analogs aims to enhance desired properties such as potency, selectivity, and pharmacokinetic profiles. Several key principles are employed in the design of novel this compound derivatives.

One prominent strategy is pharmacophoric hybridization or the "combi-targeting approach". mdpi.comnih.gov This involves linking the core thiadiazole sulfonamide scaffold to other known pharmacologically active heterocycles. The goal is to create a hybrid molecule that combines the beneficial features of both parent structures, potentially leading to synergistic effects or a novel mechanism of action. For example, researchers have attached substituted piperazines and aryl aminothiazoles to a 5-phenyl-1,3,4-thiadiazole scaffold to generate new anticancer agents. mdpi.com Similarly, novel azine-modified thiadiazole sulfonamide derivatives have been designed and synthesized as potential anticancer agents. nih.gov

Structure-based drug design is also crucial, leveraging knowledge of the target enzyme's active site. By understanding how the parent compound binds, new analogs can be designed with substituents that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target, thereby increasing binding affinity and potency. The development of new amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide as potent carbonic anhydrase inhibitors is an example of this approach. nih.gov

Conformational Analysis and Stereochemical Considerations in Ligand-Target Binding

The three-dimensional shape (conformation) and stereochemistry of a molecule are paramount for its interaction with a biological target. For this compound analogs, both experimental and computational methods are used to understand their structural features.

X-ray crystallography studies on related 5-arylimino-1,3,4-thiadiazole derivatives have provided detailed structural insights. mdpi.com These studies confirmed that the 1,3,4-thiadiazole ring is nearly planar. mdpi.com The analysis of one derivative, (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, established the Z-stereochemistry around the imino double bond. It was also observed that the attached phenyl substituent was roughly coplanar with the thiadiazole ring. mdpi.com Such planarity and defined stereochemistry can be crucial for fitting into the binding pocket of a target protein.

Computational chemistry, particularly Density Functional Theory (DFT), is also employed to investigate molecular structure. nih.gov In a study of azine-modified thiadiazole sulfonamides, DFT calculations were used to determine the E/Z configuration of the products. The results indicated that the E isomer was energetically more favorable than the Z isomer, and the predicted chemical shifts for both isomers were consistent with experimental NMR data, suggesting both can exist in solution. nih.gov This kind of analysis is vital as different isomers can have vastly different biological activities due to their distinct shapes and ability to interact with a target.

Enzymatic Inhibition and Mechanistic Investigations

Carbonic Anhydrase Isozyme Inhibition Profiles

The primary enzymatic targets investigated for compounds based on the 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) scaffold are the carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for various physiological processes.

Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have been extensively studied as inhibitors of multiple human carbonic anhydrase (hCA) isoforms. While data for the specific anilino-substituted parent compound is limited, research on closely related pyrazole (B372694), acridine (B1665455), and other derivatives provides significant insight into the inhibitory potential of this class of molecules.

Studies on pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide demonstrated potent inhibition of the cytosolic isoforms hCA-I and hCA-II. nih.govnih.gov For these derivatives, the average IC₅₀ values for hydratase activity were in the range of 3.25 to 4.75 µM for hCA-I and showed much stronger activity against hCA-II, with IC₅₀ values ranging from 0.055 to 2.6 µM. nih.gov

Further investigations into acridine-containing derivatives revealed potent, low-nanomolar inhibition of hCA-II, with one compound exhibiting a Kᵢ of 7.9 nM. nih.gov These studies also confirmed inhibitory activity against hCA-I, hCA-IV, and hCA-VII. nih.gov Research on other mono- and di-substituted derivatives highlighted significant inhibition of the tumor-related isoform hCA IX, with Kᵢ values for some derivatives ranging from 3–45 nM. semanticscholar.org Generally, mono-tailed compounds based on this scaffold act as medium to high nanomolar inhibitors of hCA I, II, and XII, and weaker inhibitors of hCA IV. acs.org

Inhibition Constants (Kᵢ) of Selected 5-Amino-1,3,4-thiadiazole-2-sulfonamide Derivatives against hCA Isoforms

This table presents a range of reported inhibition constants for various derivatives to illustrate the general potency of the scaffold, as data for the specific 5-anilino compound is not detailed in the provided sources.

| Derivative Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IV (Kᵢ) | hCA VII (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|---|---|

| Pyrazole Amides | 3.25 - 4.75 µM (IC₅₀) | 0.055 - 2.6 µM (IC₅₀) | Not Reported | Not Reported | Not Reported | Not Reported |

| Acridine Derivatives | Potent | 7.9 nM | Potent | Potent | Not Reported | Not Reported |

| Positively Charged Derivatives | 3 - 12 nM | 0.20 - 5.96 nM | Not Reported | Not Reported | 3 - 45 nM | Not Reported |

The interaction between the 1,3,4-thiadiazole-2-sulfonamide (B11770387) scaffold and the carbonic anhydrase active site has been elucidated through spectroscopic and crystallographic methods. X-ray crystallography studies of the parent compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide, in complex with hCA-II reveal a canonical binding mode. nih.gov The sulfonamide group's nitrogen atom coordinates directly to the catalytic Zn(II) ion within the active site. nih.gov

This primary binding is stabilized by a network of hydrogen bonds with key residues. The sulfonamide moiety interacts with the side chain of Thr199, and the thiadiazole ring nitrogen atoms form additional interactions with residues such as Glu106 and Thr200. nih.gov This binding mode is characteristic of many sulfonamide-based CA inhibitors. The "tail" portion of the inhibitor, which would be the anilino group in the subject compound, typically extends into the hydrophobic half of the active site, where it can form van der Waals contacts with residues like Phe131, Val135, and Leu198. nih.gov

Biochemical characterization of newly synthesized derivatives is routinely performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm their chemical structures before enzymatic assays. nih.govnih.gov Furthermore, biophysical techniques like isothermal titration calorimetry and thermal shift assays are employed to determine the binding and inhibition constants for various CA isozymes. researchgate.net

A significant goal in the development of CA inhibitors is achieving selectivity for specific isoforms to enhance therapeutic efficacy and reduce off-target effects. Derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide have shown considerable promise in this area, with many studies reporting preferential inhibition of certain isoforms.

Numerous reports indicate that newly synthesized derivatives based on this scaffold preferentially inhibit the widespread cytosolic isoform hCA-II over the also-present hCA-I. nih.govnih.gov For instance, pyrazole amide derivatives were found to be significantly more potent inhibitors of hCA-II compared to hCA-I. nih.gov This selectivity is a key finding, as hCA-II is a major target for several therapeutic applications.

Further studies focusing on mono-substituted derivatives highlighted significant selectivity for hCA-II, with one compound achieving a selectivity index (hCA I Kᵢ / hCA II Kᵢ) of 94.8. acs.org The tumor-associated isoforms, hCA IX and hCA XII, are also important targets. Certain benzothiazole-sulfonamides have demonstrated the ability to selectively inhibit hCA IX over hCA I and II. nih.gov The design of inhibitors that can distinguish between the various isoforms is largely dependent on the nature of the substituent "tail" attached to the thiadiazole ring, which can be modified to exploit subtle differences in the active site cavities of the different isozymes. acs.org

Selectivity Profile of a Representative Benzenesulfonamide Derivative

This table shows the selectivity index (SI), calculated as the ratio of inhibition constants (Kᵢ), for a representative derivative to illustrate how selectivity is determined. An SI > 1 indicates selectivity for the isoform in the denominator.

| Isoform Comparison | Selectivity Index (SI) |

|---|---|

| hCA I / hCA II | 94.8 |

| hCA I / hCA XII | 1.5 |

| hCA II / hCA XII | 1.5 |

Exploration of Other Enzyme Targets and Molecular Mechanisms of Action

While carbonic anhydrase inhibition is the most studied activity, the thiadiazole heterocyclic system is a versatile pharmacophore, and related structures have been investigated for their effects on other enzymatic pathways.

The enzyme fatty acid synthase (FAS) is essential for the endogenous production of fatty acids and has been identified as a target for antimicrobial and anticancer drug development. niscpr.res.in While direct inhibition of FAS by 5-anilino-1,3,4-thiadiazole-2-sulfonamide is not well-documented, research into related heterocyclic systems has shown promise. Specifically, novel hybrid molecules combining a 1,2,4-triazole (B32235) with a 1,3,4-thiadiazole (B1197879) ring have been designed and synthesized as inhibitors of human fatty acid synthase. niscpr.res.in Molecular docking studies of these related compounds showed favorable binding interactions within the thioesterase domain of the FAS enzyme. niscpr.res.in This suggests that the broader thiadiazole scaffold may have potential for targeting this enzyme system, although specific research on the anilino-sulfonamide derivative is needed.

Aromatase is a key enzyme in the biosynthesis of estrogens and a validated target for the treatment of hormone-dependent cancers. nih.gov The inhibition of this enzyme by this compound has not been specifically reported. However, other nitrogen-containing heterocyclic compounds, particularly those containing triazole rings, are a well-established class of aromatase inhibitors. nih.gov For example, novel hybrids of 1,2,3-triazole and 1,2,4-triazole have been synthesized and shown to be potent aromatase inhibitors, with some derivatives exhibiting activity in the low micromolar to nanomolar range. nih.gov The structural similarities between thiadiazoles and triazoles suggest a potential avenue for future investigation, but currently, there is no direct evidence linking the this compound scaffold to aromatase inhibition.

Preclinical Pharmacological Evaluation

In Vitro Investigations Using Cellular Models

Antiproliferative and Cytotoxic Activities against Various Cancer Cell Lines (e.g., skin cancer, breast carcinoma, lung cancer, pancreatic cancer)

The 1,3,4-thiadiazole (B1197879) scaffold is a recognized pharmacophore in the development of anticancer agents, with various derivatives demonstrating cytotoxic effects across numerous cancer cell lines. nih.gov Studies on compounds structurally related to 5-Anilino-1,3,4-thiadiazole-2-sulfonamide have shown a range of activities.

For instance, a series of 5-arylidineamino-1,3,4-thiadiazol-2-sulfonamide derivatives, which are structurally similar, were evaluated for their cytotoxic activity. These compounds demonstrated dose-dependent growth inhibition against breast cancer (BT474) and lung cancer (NCI-H226) cell lines, with some showing moderate potency compared to the standard drug indisulam. researchgate.netnih.gov Other research on 5-aryl-1,3,4-thiadiazole hybrids has identified potent activity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. mdpi.com Specifically, certain derivatives incorporating piperazine or piperidine moieties showed enhanced antitumor activity against MCF-7 cells. nih.gov

The antiproliferative activity of the 1,3,4-thiadiazole nucleus is often attributed to its ability to act as a bioisostere of pyrimidine, potentially interfering with DNA replication, and its capacity to cross cellular membranes. mdpi.com While direct data for the "anilino" derivative is not available, the consistent anticancer activity of its analogues underscores the importance of this chemical class in oncology research. nih.govbepls.com

Table 1: Cytotoxic Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound Class | Cancer Cell Line | Observed Activity | Reference |

|---|---|---|---|

| 5-Arylidineamino-1,3,4-thiadiazol-2-sulfonamides | BT474 (Breast Carcinoma) | Moderately potent cytotoxicity | researchgate.netnih.gov |

| 5-Arylidineamino-1,3,4-thiadiazol-2-sulfonamides | NCI-H226 (Lung Cancer) | Moderately potent cytotoxicity | researchgate.netnih.gov |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole hybrids | MCF-7 (Breast Carcinoma) | Wide range of anticancer activity (IC50 = 2.34–91.00 µg/mL) | mdpi.com |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole hybrids | HepG2 (Hepatocellular Carcinoma) | Wide range of anticancer activity (IC50 = 3.13 to 44.87 µg/mL) | mdpi.com |

Antiangiogenic Activity in Cellular Assays

No specific studies detailing the in vitro antiangiogenic activity of this compound were identified in the searched literature. However, this is a known mechanism of action for some anticancer compounds within the broader thiadiazole class. nih.gov

Antimicrobial Efficacy against Bacterial and Fungal Strains

The 1,3,4-thiadiazole nucleus is a core component of many compounds investigated for antimicrobial properties. nih.gov While specific data on this compound is unavailable, studies on analogous series provide insight into their potential efficacy.

A comprehensive review of 1,3,4-thiadiazole derivatives highlighted their activity against a spectrum of microbes. For example, series of 5-substituted-2-amino-1,3,4-thiadiazoles were tested against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus faecalis, though they exhibited generally weak activity. mdpi.com In contrast, another study synthesized novel 5-aryl-2-amino 1,3,4-thiadiazole derivatives and found that some compounds exhibited good antibacterial activity against Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. ekb.eg

Furthermore, research into sulfonamide-1,2,4-thiadiazole derivatives (an isomeric form) revealed that all tested compounds showed significant antifungal activity against various micromycetes, with some performing better than the commercial fungicide bifonazole. nih.gov The antimicrobial action of these compounds is often linked to their structural similarity to p-aminobenzoic acid (PABA), which is crucial for microbial DNA synthesis. researchgate.net

Table 2: Antimicrobial Activity of Related 1,3,4-Thiadiazole Derivatives

| Compound Class | Microbial Strain | Observed Activity | Reference |

|---|---|---|---|

| 5-Aryl-2-amino 1,3,4-thiadiazoles | S. aureus, E. faecalis (Gram-positive) | Good antibacterial activity | ekb.eg |

| 5-Aryl-2-amino 1,3,4-thiadiazoles | E. coli, K. pneumonia (Gram-negative) | Good antibacterial activity | ekb.eg |

| Sulfonamide-1,2,4-thiadiazoles | Various micromycetes (Fungi) | Significant antifungal activity | nih.gov |

| 5-Substituted-2-amino-1,3,4-thiadiazoles | E. coli, P. aeruginosa, S. aureus | Weak activity (MIC 126 to 1024 µg/mL) | mdpi.com |

In Vivo Preclinical Studies in Animal Models

Assessment of Anticonvulsant Properties in Rodent Models

The anticonvulsant properties of 1,3,4-thiadiazole sulfonamides have been primarily investigated using the closely related compound, 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) (Hats), which is an analogue of the carbonic anhydrase inhibitor acetazolamide (B1664987). Salts of this compound have demonstrated anticonvulsant activities in rodent models with minimal neurotoxicity. nih.gov

In preclinical assays, these salts were tested in mice against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc-PTZ). frontiersin.orgnih.gov The findings suggest that the 1,3,4-thiadiazole-2-sulfonamide (B11770387) core is a viable scaffold for developing agents effective against grand mal epilepsy, with some derivatives showing high protective indices. arjonline.org One study on a Schiff base derivative, 5-[(E)-(3,4,5-trimethoxybenzylidene)amino]-1,3,4-thiadiazole-2-thiol, showed significant protection in both MES and PTZ models without signs of neurotoxicity. researchgate.net

Evaluation of Diuretic Action and Electrolyte Excretion Patterns in Animal Models

Similar to the anticonvulsant studies, research on the diuretic effects of this class of compounds has centered on salts of 5-amino-1,3,4-thiadiazole-2-sulfonamide. These compounds have been shown to exhibit diuretic activity in Wistar rats. tandfonline.com The mechanism is often linked to the inhibition of carbonic anhydrase, similar to acetazolamide. nih.gov

Studies have evaluated urine volume and the excretion of key electrolytes. The administration of these sulfonamide salts led to a significant removal of sodium (Na+) and potassium (K+) ions, an effect comparable to thiazide diuretics. tandfonline.com Research on other 1,3,4-thiadiazole derivatives has also confirmed in vivo diuretic activity in mice, with observed increases in urine volume and the excretion of Na+, K+, and chloride (Cl−) ions. nih.gov

Table 3: Preclinical In Vivo Activity of Related 1,3,4-Thiadiazole-2-Sulfonamide Derivatives

| Pharmacological Activity | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Anticonvulsant | Mice (MES and sc-PTZ models) | Salts of 5-amino-1,3,4-thiadiazole-2-sulfonamide exhibited anticonvulsant effects with low neurotoxicity. | nih.govnih.gov |

| Diuretic | Wistar Rats | Salts of 5-amino-1,3,4-thiadiazole-2-sulfonamide showed diuretic action, increasing Na+ and K+ excretion. | tandfonline.com |

| Diuretic | Swiss Albino Mice | Other 1,3,4-thiadiazole derivatives increased urine volume and Na+, K+, and Cl− excretion. | nih.gov |

Investigation of Other Potential Pharmacological Activities (e.g., anti-inflammatory, neuroprotective)

The structural features of this compound, combining a sulfonamide group with a substituted 1,3,4-thiadiazole ring, have prompted researchers to explore its potential in treating a range of conditions beyond its primary therapeutic targets. The following sections detail the findings from preclinical evaluations of analogous compounds in the areas of anti-inflammatory and neuroprotective activities.

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated notable anti-inflammatory properties in various preclinical models. The proposed mechanisms often involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes.

One study investigated a series of 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives for their in-vitro anti-inflammatory activity using the inhibition of bovine serum albumin denaturation method. This assay serves as a preliminary screening for anti-inflammatory potential, as protein denaturation is a hallmark of inflammation. Several compounds in this series exhibited significant inhibition of protein denaturation, with some showing efficacy comparable to the standard drug, diclofenac sodium. For instance, compounds designated as 3a , 4c , and 8c demonstrated high percentage inhibition of protein denaturation at a concentration of 250 µg/ml. nih.gov

| Compound | Concentration (µg/ml) | Percentage Inhibition of Protein Denaturation (%) |

|---|---|---|

| 3a | 250 | 83.24 |

| 4c | 250 | 86.44 |

| 8c | 250 | 85.14 |

| Diclofenac Sodium (Standard) | 250 | Not specified in provided text |

Another study focused on 2-amino-disubstituted-1,3,4-thiadiazole derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced rat paw edema model, a classic in-vivo test for acute inflammation. nih.gov In this model, certain synthesized compounds, such as VIb and VIc , exhibited good anti-inflammatory effects when compared to the standard drug diclofenac. nih.gov

These findings suggest that the 1,3,4-thiadiazole ring system is a promising pharmacophore for the development of novel anti-inflammatory agents. The presence of the anilino and sulfonamide groups in the target compound could further modulate this activity.

The potential for thiadiazole and sulfonamide derivatives to confer neuroprotection has also been an area of active research. Studies have explored their efficacy in models of neurodegenerative diseases like Parkinson's disease.

A series of novel thiazole sulfonamides were evaluated for their neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a common in-vitro model for Parkinson's disease. nih.gov Pretreatment with some of these compounds led to a significant improvement in cell viability and a reduction in lactate dehydrogenase (LDH) leakage, which is an indicator of cell damage. nih.gov The protective effects of these compounds were attributed, in part, to their ability to activate sirtuin 1 (SIRT1), a protein involved in cellular longevity and stress resistance. nih.gov

Another investigation focused on the neuroprotective activity of a specific 2-amino-1,3,4-thiadiazole (B1665364) derivative, 4BrABT (2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole). This compound was tested in various in-vitro models of neurotoxicity. The study found that 4BrABT was not toxic to neurons, astrocytes, and oligodendrocytes and showed protective action in neuronal cultures exposed to neurotoxic conditions, such as the presence of glutamate and trophic stress. nih.gov

While these studies were not conducted on this compound itself, the consistent demonstration of anti-inflammatory and neuroprotective effects across a range of structurally similar compounds provides a strong rationale for further investigation into the specific activities of this particular molecule. The combined presence of the anilino, thiadiazole, and sulfonamide moieties may offer a unique pharmacological profile with potential therapeutic benefits in inflammatory and neurodegenerative disorders.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Elucidating Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical information about the binding mode and affinity. For 5-anilino-1,3,4-thiadiazole-2-sulfonamide derivatives, which are well-known inhibitors of carbonic anhydrases (CAs), molecular docking has been instrumental in elucidating the key interactions within the enzyme's active site. nih.govnih.gov

The primary mode of interaction involves the deprotonated sulfonamide group (SO2NH-), which coordinates directly with the catalytic zinc ion (Zn2+) located at the bottom of the active site cavity. This interaction is fundamental to the inhibitory mechanism of this class of compounds. Beyond this key coordination, docking studies reveal other significant non-covalent interactions that stabilize the ligand-protein complex:

Hydrogen Bonding: The sulfonamide group frequently forms a network of hydrogen bonds with the side chain and backbone of residue Threonine 199 (Thr199). nih.gov This interaction helps to properly orient the inhibitor within the active site. Additional hydrogen bonds can be formed between the thiadiazole ring nitrogens or the anilino group with nearby residues such as Glutamine 92 (Gln92) and Histidine 94 (His94).

Docking scores, which estimate the binding free energy, are used to rank different derivatives and prioritize them for synthesis and biological testing. For instance, studies on related sulfonamides have used docking to compare binding affinities across different carbonic anhydrase isoforms, providing a rationale for observed selectivity. nih.govnih.gov

Table 1: Summary of Key Molecular Docking Interactions for Thiadiazole Sulfonamide Derivatives with Carbonic Anhydrase

| Interacting Ligand Moiety | Target Protein Residue/Component | Type of Interaction | Reference |

| Sulfonamide (-SO₂NH₂) | Zn²⁺ Ion | Coordination Bond | nih.gov |

| Sulfonamide (-SO₂NH₂) | Thr199 | Hydrogen Bond | nih.gov |

| Thiadiazole Ring Nitrogen | Gln92 | Hydrogen Bond | nih.gov |

| Anilino Phenyl Ring | Val121, Leu198, Val135 | Hydrophobic Interaction | nih.gov |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of a molecule. nih.gov For this compound derivatives, DFT methods like B3LYP with basis sets such as 6-31G(d) are employed to understand their electronic structure, stability, and reactivity. nih.gov

These calculations can determine the optimized molecular geometry, providing precise bond lengths and angles. A key application is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial descriptors of molecular reactivity and stability. nih.govscielo.br

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE): A small energy gap implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, which help in predicting the molecule's behavior in chemical reactions. nih.gov Furthermore, DFT calculations are used to predict spectroscopic properties. For example, the GIAO (Gauge-Including Atomic Orbital) method can accurately predict ¹H and ¹³C NMR chemical shifts, which, when compared with experimental data, serve to confirm the proposed molecular structures. nih.gov

Table 2: Representative Quantum Chemical Descriptors Calculated via DFT

| Descriptor | Formula | Significance | Reference |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | nih.gov |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | nih.gov |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicator of chemical reactivity and stability | nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons | nih.gov |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons | nih.gov |

Pharmacophore Modeling and Virtual Screening Applications in Lead Discovery

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to exert a specific biological activity.

For a series of active 1,3,4-thiadiazole (B1197879) sulfonamide inhibitors, a pharmacophore model can be generated based on their common structural features and interactions with the target. researchgate.net A typical pharmacophore model for a carbonic anhydrase inhibitor based on this scaffold would include:

A zinc-binding feature, corresponding to the sulfonamide group.

One or two hydrogen bond acceptor features, often located on the sulfonamide oxygen atoms or thiadiazole nitrogen atoms.

A hydrogen bond donor feature, from the sulfonamide -NH or the anilino -NH group.

An aromatic/hydrophobic feature, representing the anilino-phenyl ring.

Once a statistically robust pharmacophore model is developed, it can be used as a 3D query to perform virtual screening of large chemical databases. This process rapidly filters vast libraries to identify novel compounds that possess the required pharmacophoric features, and are therefore likely to be active. This approach accelerates the lead discovery process by focusing synthetic efforts on compounds with a higher probability of success, moving beyond simple structural similarity to consider the crucial 3D arrangement of interaction points. researchgate.net

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Changes

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov For this compound derivatives, MD simulations are typically performed on the most promising ligand-protein complexes predicted by docking.

These simulations, often run for durations ranging from 25 to 100 nanoseconds or more, serve several key purposes: nih.gov

Validation of Docking Poses: MD simulations assess the stability of the predicted binding mode. A stable pose is characterized by the ligand remaining in the binding pocket with minimal deviation throughout the simulation.

Analysis of Complex Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and the ligand is monitored over time. A low and stable RMSD value indicates that the complex has reached equilibrium and is structurally stable. scielo.br

Understanding Conformational Changes: MD can reveal subtle conformational adjustments in both the ligand and the protein upon binding, which are not captured by rigid docking.

Refinement of Binding Affinity: Techniques like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate a more accurate estimation of the binding free energy (ΔGbinding), which often correlates better with experimental activity than docking scores alone. nih.gov

By providing a detailed, time-resolved picture of the binding event, MD simulations offer a deeper understanding of the molecular recognition process and the stability of the interactions that drive inhibitory activity. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,3,4-thiadiazole sulfonamide derivatives, 3D-QSAR studies have been conducted to build predictive models for their carbonic anhydrase inhibitory activity. researchgate.netnih.gov

In a typical 3D-QSAR study, a set of structurally related compounds with known inhibitory activities (e.g., IC₅₀ or Kᵢ values) is selected. The molecules are aligned based on a common substructure or a pharmacophore model. Then, various molecular descriptors (fields) are calculated for each molecule, including:

Steric descriptors: Related to the size and shape of the molecule.

Electrostatic descriptors: Related to the distribution of positive and negative charges.

Hydrophobic descriptors: Related to the molecule's affinity for nonpolar environments.

Hydrogen-bond descriptors: Related to the potential for forming hydrogen bonds.

Statistical methods, such as Partial Least Squares (PLS) regression, are used to generate an equation that relates these descriptors to the biological activity. researchgate.net A statistically significant QSAR model, validated by internal and external test sets, can then be used to predict the activity of new, unsynthesized compounds. researchgate.netnih.gov

Future Perspectives and Advanced Research Directions

Development of Novel 5-Anilino-1,3,4-thiadiazole-2-sulfonamide Analogs with Optimized Potency and Selectivity

The development of novel analogs from the 1,3,4-thiadiazole-2-sulfonamide (B11770387) core is a primary strategy to enhance therapeutic efficacy and minimize off-target effects. Medicinal chemists employ a "tail approach," where modifications are made to the aniline (anilino) ring or the sulfonamide group to fine-tune the molecule's interaction with its biological targets, such as carbonic anhydrase (CA) isoforms. nih.govarabjchem.org

Research has shown that strategic substitutions can lead to significant improvements in inhibitory potency and selectivity. For instance, a series of saccharide-modified thiadiazole sulfonamides were designed and synthesized, leading to compounds with excellent inhibitory activity against specific carbonic anhydrase isoforms like CA IX and XII, which are important targets in cancer therapy. nih.gov Another study focused on creating 1,3,4-thiadiazole (B1197879) sulfonamides featuring coumarin moieties, which also targeted carbonic anhydrase enzymes. arabjchem.org

Structure-based optimization, guided by understanding the co-crystal structure of a parent compound with its target, has led to derivatives with substantially improved potency. In one case, optimization of a 1,3,4-thiadiazole sulfonamide scaffold identified as a bacterial FabX inhibitor resulted in a new compound with a 29-fold improvement in inhibitory activity. nih.gov These efforts highlight a clear path toward developing next-generation analogs with precisely tailored pharmacological profiles.

| Compound/Analog | Target(s) | Potency (IC₅₀ or Kᵢ) | Selectivity Profile |

| Compound 14 | EGFR / CA-IX | 5.92 nM / 63 nM | Highly selective against cancer cells (IC₅₀ = 5.78 µM) vs. normal cells (IC₅₀ = 313.08 µM). figshare.comnih.gov |

| Compound 47 | FabX (H. pylori) | 0.128 µM | Represents a 29-fold improvement over the parent compound. nih.gov |

| Thiazole-sulfonamide hybrid 7 | Tubulin / CA-IX | 2.72 µM / 0.021 µM | Selectively targets CA-IX and CA-XII while sparing CA-I and CA-II. researchgate.netnih.gov |

| ST10 | Breast Cancer Cells | 64.2 µM (MDA-MB-231) | Strongest anti-proliferative activity among a series of tested 1,3,4-thiadiazole derivatives. nih.gov |

Exploration of Polypharmacology and Multi-Target Directed Ligand Design Strategies

The concept of "one molecule, multiple targets" is gaining traction as a strategy to combat complex diseases like cancer, which involve multiple pathological pathways. Polypharmacology, the ability of a single compound to interact with multiple targets, is now being intentionally designed into new drug candidates. The 1,3,4-thiadiazole scaffold is particularly well-suited for this approach, known as multi-target directed ligand (MTDL) design. nih.gov

Researchers are actively creating hybrid molecules that combine the 1,3,4-thiadiazole-sulfonamide core with other pharmacophores to simultaneously inhibit distinct biological targets. A notable example is the development of dual inhibitors that target both the epidermal growth factor receptor (EGFR) and carbonic anhydrase IX (CA-IX), both of which are crucial in tumor progression. figshare.comnih.gov One such synthesized thiadiazole-sulfonamide derivative, compound 14, exhibited potent, nanomolar inhibition of both EGFR and CA-IX. nih.gov

Similarly, a novel hybrid molecule incorporating thiazole-chalcone and sulfonamide moieties was designed to dually inhibit tubulin polymerization and CA-IX. researchgate.netnih.gov This MTDL approach offers a promising strategy to overcome drug resistance and improve therapeutic outcomes by modulating key pathways simultaneously. researchgate.net The inherent versatility of the thiadiazole ring allows for its incorporation into diverse structures, making it a valuable component in the development of drugs with broad pharmacological activity. nih.govnih.gov

Integration of Omics Data for Comprehensive Understanding of Biological Effects

To move beyond a single-target view, researchers are turning to "omics" technologies—genomics, transcriptomics, and proteomics—to build a comprehensive picture of how this compound and its analogs affect biological systems. While direct omics studies on this specific compound are still emerging, the application of these techniques to its targets and related compounds demonstrates the potential of this approach.

For example, integrated transcriptomic and proteomic analyses have been used to uncover the molecular mechanisms involving carbonic anhydrase in physiological processes, revealing complex networks of differentially expressed genes and proteins. mdpi.com Such an approach applied to a thiadiazole sulfonamide inhibitor could reveal its full spectrum of cellular effects, identify potential off-target interactions, and uncover biomarkers for predicting patient response.

Proteomic profiling, which analyzes changes in the levels of thousands of proteins simultaneously, can identify novel pathways affected by a drug. nih.gov By treating cells with a this compound analog and analyzing the resulting proteome, researchers could map the compound's mechanism of action, identify resistance pathways, and discover new therapeutic indications. mdpi.com This systems-level understanding is critical for advancing the clinical development of these compounds.

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. nih.gov These computational tools are being increasingly applied to the 1,3,4-thiadiazole class of compounds to predict their biological activity and guide the synthesis of novel, more effective molecules.

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR uses machine learning algorithms to build mathematical models that correlate the chemical structure of compounds with their biological activity. tandfonline.com Several QSAR studies have been successfully conducted on 1,3,4-thiadiazole derivatives to predict their efficacy as anticancer or carbonic anhydrase inhibitors. tandfonline.comresearchgate.netresearchgate.net These models help researchers prioritize which novel analogs to synthesize, saving significant time and resources. researchgate.net

Furthermore, in silico techniques like molecular docking and virtual screening are used to simulate how thousands or even millions of virtual thiadiazole derivatives bind to a specific protein target. kvv.edu.inbiointerfaceresearch.com This allows for the rapid identification of promising candidates with high predicted binding affinity. mdpi.com For instance, researchers have used these methods to design novel thiadiazole-sulfonamide derivatives and screen them against targets like EGFR, CA-IX, and vascular endothelial growth factor receptor-2 (VEGFR-2), leading to the identification of potent lead compounds. figshare.commdpi.comacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-anilino-1,3,4-thiadiazole-2-sulfonamide derivatives, and how can structural diversity be achieved?

- Methodological Answer : The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediate 5-R-amino-1,3,4-thiadiazole-2-thioles . Structural diversity is introduced via variation of alkylating reagents (e.g., substituted benzoyl chlorides) during the alkylation step, enabling libraries of derivatives with distinct substituents on amino and mercapto groups . For example, Schiff base formation with aromatic aldehydes further diversifies the scaffold .

Q. How can the purity and structural integrity of synthesized this compound derivatives be validated?

- Methodological Answer : Characterization involves elemental analysis (C, H, N, S content), 1H NMR for functional group verification (e.g., sulfonamide protons at δ 7.5–8.5 ppm), and IR spectroscopy to confirm S=O stretching (~1350–1150 cm⁻¹) and NH bonds (~3300 cm⁻¹) . Purity is assessed via TLC with silica gel plates and UV detection . Advanced validation may include LC-MS for molecular weight confirmation .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Anticonvulsant Activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models .

- Anticancer Activity : MTT assay for cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs like acetazolamide .

- Carbonic Anhydrase Inhibition : Spectrophotometric assays using 4-nitrophenyl acetate hydrolysis, monitoring activity at 348 nm .

Q. What physicochemical properties (e.g., solubility) are critical for optimizing this compound derivatives?

- Methodological Answer : Solubility in aqueous buffers (e.g., phosphate-buffered saline) is measured at varying pH (15–25°C) using UV-Vis spectroscopy . LogP values (via shake-flask method) predict membrane permeability, with ideal ranges of 1.5–3.0 for CNS-targeting agents .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations enhance the understanding of this compound interactions with target proteins?

- Methodological Answer : Hybrid steered MD (hSMD) simulations using the CHARMM 36 force field can quantify binding energies (e.g., for AQP4 inhibition) and identify key residues in protein-ligand interactions . Computational results are validated against experimental IC₅₀ data to refine docking models .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of derivatives?

- Methodological Answer : SAR analysis focuses on substituent effects:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance CA inhibition by stabilizing sulfonamide-protein interactions .

- Hydrophobic Moieties (e.g., benzyl, cyclopropyl): Improve blood-brain barrier penetration for anticonvulsant activity .

Discrepancies in activity are addressed using orthogonal assays (e.g., SPR for binding kinetics) and crystallography to verify binding modes .

Q. What strategies improve synthetic yield and regioselectivity in multi-step syntheses of thiadiazole-sulfonamide hybrids?

- Methodological Answer :

- Reaction Optimization : Use of catalysts (e.g., H₂SO₄ for Schiff base formation) and controlled temperatures (0–5°C for alkylation) to minimize side products .

- Regioselectivity : Protecting groups (e.g., acetyl on sulfonamide) ensure selective functionalization at the 5-position .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) isolates intermediates with >95% purity .

Q. How can metabolomic profiling predict the in vivo stability of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.